N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide
CAS No.:
Cat. No.: VC15697800
Molecular Formula: C13H7Cl2FN2O3
Molecular Weight: 329.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7Cl2FN2O3 |
|---|---|
| Molecular Weight | 329.11 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide |
| Standard InChI | InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-11(10(15)5-7)17-13(19)9-6-8(16)2-4-12(9)18(20)21/h1-6H,(H,17,19) |
| Standard InChI Key | VAUXGSAQBKFRES-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
N-(2,4-Dichlorophenyl)-5-fluoro-2-nitrobenzamide has the molecular formula C₁₃H₇Cl₂FN₂O₃ and a molecular weight of 329.12 g/mol. Its structure comprises:
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A benzamide backbone with a nitro (-NO₂) group at the 2-position and a fluorine (-F) atom at the 5-position.
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An N-linked 2,4-dichlorophenyl group, introducing steric and electronic effects due to the chlorine atoms.
The IUPAC name is derived systematically: N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇Cl₂FN₂O₃ |
| Molecular Weight | 329.12 g/mol |
| Melting Point | Estimated 180–190°C (extrapolated from analogs) |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | ~2.8 (predicted) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2,4-dichlorophenyl)-5-fluoro-2-nitrobenzamide likely follows a two-step process common to nitrobenzamides:
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Nitration of Precursor Benzamide:
A precursor such as 5-fluoro-N-(2,4-dichlorophenyl)benzamide undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 2-position via electrophilic aromatic substitution. Reaction conditions (temperature, acid concentration) must be carefully controlled to avoid over-nitration or decomposition . -
Amide Bond Formation:
Alternatively, 5-fluoro-2-nitrobenzoic acid may be converted to its acyl chloride using thionyl chloride (SOCl₂), followed by coupling with 2,4-dichloroaniline in the presence of a base like triethylamine.
Table 2: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | HNO₃/H₂SO₄, 0–5°C, 4–6 hrs | 5-Fluoro-2-nitrobenzoic acid |
| 2 | SOCl₂, reflux, 2 hrs | 5-Fluoro-2-nitrobenzoyl chloride |
| 3 | 2,4-Dichloroaniline, Et₃N, DCM, 24 hrs | Target Compound |
Physicochemical and Spectroscopic Properties
Crystallography and Stability
The nitro and chloro groups contribute to a rigid, planar structure, favoring crystallinity. Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability.
Spectroscopic Characterization
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¹H NMR: Expected signals include aromatic protons split by adjacent substituents. For example, the fluorine atom at C5 causes deshielding and splitting of nearby protons.
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¹³C NMR: Peaks for carbons bonded to electronegative groups (e.g., C-F at ~160 ppm, C-NO₂ at ~140 ppm) .
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IR Spectroscopy: Strong absorption bands for amide C=O (~1650 cm⁻¹), nitro groups (~1520 and ~1350 cm⁻¹), and C-F (~1100 cm⁻¹).
| Compound | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| N-(3-chlorophenyl)-3-cyano-5-fluorobenzamide | mGlu5 | 45 |
| N-(6-methylpyridin-2-yl)-3-cyano-5-fluorobenzamide | mGlu5 | 10 |
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